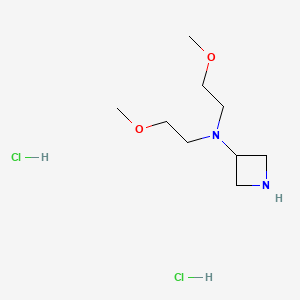

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1955556-92-9 . It has a molecular weight of 261.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride . The InChI Code is 1S/C9H20N2O2.2ClH/c1-12-5-3-11(4-6-13-2)9-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

Thermoresponsive Polymers

“N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride” is used in the synthesis of thermoresponsive polymers . These polymers exhibit a lower critical solution temperature (LCST)–type phase transition . The cloud points (CP) of these polymers increase with increasing molar masses, converging to 46 °C for 1 wt% solutions .

Block Copolymers

This compound is used in the synthesis of block copolymers . These block copolymers have about equally sized “N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride” and poly(N,N-dimethylacrylamide) (PDMAm) blocks and undergo the coil-to-globule transition around 60 °C .

Statistical Copolymers

“N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride” is also used in the synthesis of statistical copolymers . The cloud point of statistical copolymers is higher than that of block copolymers .

Synthesis of N,N-dialkyl Perfluoroalkanesulfonamides

This compound can be used to synthesize N,N-dialkyl perfluoroalkanesulfonamides by reacting with perfluoroalkanesulfonyl halides .

Synthesis of N-(alkoxy)succinamide Ester

“N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride” can be used to synthesize N-(alkoxy)succinamide ester by reacting with succinyl chloride . This ester can be used as an intermediate to prepare diol monomer for biodegradable polyester synthesis .

Synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide)

This compound is used in the synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

This compound is a member of the azetidine class, which is known for its ubiquity in natural products and importance in medicinal chemistry

Mode of Action

Azetidines are known to be highly reactive and versatile heterocyclic synthons . They are excellent candidates for ring-opening and expansion reactions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry . They also have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions

Pharmacokinetics

The compound is a powder at room temperature , which suggests it could be administered orally or intravenously.

Result of Action

Given the reactivity of azetidines, it is plausible that this compound could induce significant changes in cellular function . .

Action Environment

The action of N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride can be influenced by environmental factors. For instance, the compound exhibits a lower critical solution temperature (LCST)–type phase transition . The cloud points (CP) increase with increasing molar masses, converging to 46 °C for 1 wt% solutions . This suggests that temperature can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

N,N-bis(2-methoxyethyl)azetidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.2ClH/c1-12-5-3-11(4-6-13-2)9-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFNYERFKFFCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C1CNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)

![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)

![4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2501778.png)

![N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501782.png)

![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)

![4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2501786.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)

![1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501790.png)

![7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501791.png)